molecular formula C19H22N4O B2604656 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile CAS No. 2128002-40-2

3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile

Cat. No. B2604656
CAS RN: 2128002-40-2
M. Wt: 322.412
InChI Key: YPVIVDFMFISJGL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPCPX, and it belongs to the class of xanthine derivatives. This compound has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

DPCPX acts as a competitive antagonist of the A1AR by binding to its active site and preventing the binding of adenosine, its natural ligand. This results in the inhibition of downstream signaling pathways that are activated by the A1AR. DPCPX has been found to have a high affinity for the A1AR, which makes it a potent antagonist.
Biochemical and Physiological Effects:
DPCPX has been found to have several biochemical and physiological effects, including the inhibition of glucose uptake and insulin secretion in pancreatic beta cells. It has also been found to reduce the release of neurotransmitters such as glutamate and dopamine in the brain, which may explain its potential therapeutic applications in neurodegenerative diseases. DPCPX has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DPCPX in lab experiments is its high potency and selectivity for the A1AR, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using DPCPX is its potential for off-target effects, which may affect the interpretation of experimental results. Additionally, DPCPX is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is its role in the regulation of sleep and circadian rhythms. DPCPX has been found to affect sleep in animal models, and further studies could investigate its potential therapeutic applications in sleep disorders. Another area of investigation is the potential use of DPCPX in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPCPX has been found to have neuroprotective effects in animal models, and further studies could investigate its potential as a therapeutic agent. Finally, the development of more potent and selective A1AR antagonists based on the structure of DPCPX could lead to the discovery of new drugs with potential therapeutic applications.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction between 3-methyl-1-phenylpyrazole-4-carboxylic acid and 3,3-dimethylpiperidine-2,6-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to give DPCPX. This synthesis method has been optimized to produce high yields of pure DPCPX.

Scientific Research Applications

DPCPX has been used in several scientific research applications, including studying the adenosine receptor subtype A1 (A1AR). It has been found to be a potent and selective antagonist of the A1AR, which is involved in several physiological processes such as sleep regulation, cardiovascular function, and pain perception. DPCPX has also been used to investigate the role of A1AR in the regulation of glucose metabolism and insulin secretion. In addition, DPCPX has been used in studies to investigate the effects of caffeine on the brain and its potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name

3,3-dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-16(13-23(21-14)15-8-5-4-6-9-15)18(24)22-11-7-10-19(2,3)17(22)12-20/h4-6,8-9,13,17H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVIVDFMFISJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCCC(C2C#N)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(3-methyl-1-phenylpyrazole-4-carbonyl)piperidine-2-carbonitrile

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